N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide
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Overview
Description
N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an azo linkage, and a trifluoromethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The azo linkage is then introduced by coupling the thiadiazole derivative with an appropriate diazonium salt. Finally, the trifluoromethanesulfonamide group is added through a sulfonation reaction using trifluoromethanesulfonic anhydride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of automated reactors, precise temperature control, and continuous flow techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide involves its interaction with specific molecular targets. The thiadiazole ring and azo linkage can interact with enzymes or receptors, leading to inhibition or activation of biological pathways . The trifluoromethanesulfonamide group can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Azo compounds: Compounds with azo linkages that are used in dyes and pigments.
Trifluoromethanesulfonamide derivatives: Compounds with the trifluoromethanesulfonamide group that are used in medicinal chemistry.
Uniqueness
N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
848080-32-0 |
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Molecular Formula |
C14H15F3N6O2S2 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C14H15F3N6O2S2/c1-2-23-5-3-4-9-6-10(19-21-13-20-18-8-26-13)11(7-12(9)23)22-27(24,25)14(15,16)17/h6-8,22H,2-5H2,1H3 |
InChI Key |
XCXNBEZXFBGCIN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=CC(=C(C=C21)NS(=O)(=O)C(F)(F)F)N=NC3=NN=CS3 |
Origin of Product |
United States |
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